Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate
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Overview
Description
Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is a chemical compound with the molecular formula C16H14Cl2NO3P and a molecular weight of 370.1670 g/mol . This compound is known for its unique structure, which includes a vinylcarbamate group and a diphenylphosphoryl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dichloro-1-(diphenylphosphoryl)vinyl chloride with methyl carbamate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The vinylcarbamate moiety may also play a role in its biological effects by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: This compound has a similar structure but lacks the diphenylphosphoryl group.
Dimethyl(1-pyrenyl)phosphine: Another phosphine-containing compound used in organic synthesis.
Uniqueness
Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is unique due to the presence of both the diphenylphosphoryl and vinylcarbamate groups. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C16H14Cl2NO3P |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
methyl N-(2,2-dichloro-1-diphenylphosphorylethenyl)carbamate |
InChI |
InChI=1S/C16H14Cl2NO3P/c1-22-16(20)19-15(14(17)18)23(21,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,20) |
InChI Key |
YYLVUERZPTZNEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
solubility |
>55.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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